molecular formula C19H24N2OS B5026597 (5-ETHYL-2-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

(5-ETHYL-2-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

Cat. No.: B5026597
M. Wt: 328.5 g/mol
InChI Key: IAJVOBYKHDXQAR-UHFFFAOYSA-N
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Description

(5-ETHYL-2-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a thienyl group, a piperazine ring, and a methylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ETHYL-2-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thienyl Intermediate: The thienyl group is synthesized through a series of reactions starting from thiophene. This involves alkylation to introduce the ethyl group at the 5-position.

    Piperazine Derivative Synthesis: The piperazine ring is functionalized with a 4-methylbenzyl group through nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the thienyl intermediate with the piperazine derivative under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-ETHYL-2-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(5-ETHYL-2-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (5-ETHYL-2-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with G-protein coupled receptors (GPCRs) or ion channels.

    Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, potentially affecting mood and cognition.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-Indol-4-yl)piperazino)(2-thienyl)methanone
  • (4-(Cyclohexylcarbonyl)piperazino)(2-thienyl)methanone

Uniqueness

(5-ETHYL-2-THIENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring precise molecular interactions.

Properties

IUPAC Name

(5-ethylthiophen-2-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-3-17-8-9-18(23-17)19(22)21-12-10-20(11-13-21)14-16-6-4-15(2)5-7-16/h4-9H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJVOBYKHDXQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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